molecular formula C8H4F3NO4 B145950 4-Nitrophenyl trifluoroacetate CAS No. 658-78-6

4-Nitrophenyl trifluoroacetate

Cat. No. B145950
CAS RN: 658-78-6
M. Wt: 235.12 g/mol
InChI Key: JFOIBTLTZWOAIC-UHFFFAOYSA-N
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Description

4-Nitrophenyl trifluoroacetate is a chemical compound that is used as a reagent in various organic synthesis reactions. It is known for its role in the synthesis of peptides and as a perfluoroalkanesulfonyl transfer agent. The compound is characterized by the presence of a nitro group and a trifluoroacetate group attached to a phenyl ring.

Synthesis Analysis

The synthesis of 4-nitrophenyl trifluoroacetate involves the use of trifluoroacetate reagents. These reagents are effective in the preparation of active esters of acylamino acids, which are intermediates in peptide synthesis. The trifluoroacetates of phenol derivatives are synthesized and found to be good reagents for ester-exchange reactions in pyridine . Additionally, 4-nitrophenyl triflate, a related compound, is synthesized and used as a perfluoroalkanesulfonyl transfer agent, highlighting the versatility of nitrophenyl compounds with trifluoroacetate groups .

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl trifluoroacetate is not directly discussed in the provided papers. However, related compounds such as 4-nitrophenyl triflate have been studied using computational methods, which can provide insights into the electronic structure and reactivity of the molecule .

Chemical Reactions Analysis

4-Nitrophenyl trifluoroacetate is involved in various chemical reactions. It acts as a substrate in general base-catalyzed aminolysis reactions in aqueous acetonitrile . The compound's reactivity is also demonstrated in the Dakin–West reaction, where it is used to synthesize N-substituted acetamides with trifluoroacetic acid as a catalyst . Furthermore, the related 4-nitrophenyl triflate is used as a transfer agent in selective triflation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl trifluoroacetate are not explicitly detailed in the provided papers. However, the reactivity of the compound in various solvents and under different reaction conditions suggests that it is a versatile reagent in organic synthesis. Its ability to participate in ester aminolysis and act as a transfer agent indicates that it has significant electrophilic character and can be used to introduce trifluoroacetate groups into other molecules .

Scientific Research Applications

Catalysis in Ester Aminolysis

4-Nitrophenyl trifluoroacetate has been utilized in studies focusing on catalysis in ester aminolysis, particularly in the context of base-catalyzed reactions. The catalytic abilities of certain compounds have been correlated with their aqueous pKa values, reflecting the substrate's electrophilicity and the medium's polarity (Neuvonen, 1988).

Hydrolysis Studies

Research has explored the hydrolysis of substituted phenyl trifluoroacetates, including 4-nitrophenyl trifluoroacetate, in water-acetonitrile mixtures. The reaction mechanisms suggest the involvement of multiple water molecules in the transition state and the influence of the leaving group on the rate of reaction (Neuvonen, 1986).

In Organometallic Chemistry

4-Nitrophenyl trifluoroacetate has been studied in the oxidative addition to zerovalent palladium complexes. This research provides insights into different bond cleavage processes and the formation of various palladium complexes (Nagayama, Shimizu, & Yamamoto, 1999).

Photolysis and Environmental Impact

Studies have examined the photolysis of compounds like TFM (3-trifluoromethyl-4-nitrophenol) and its degradation into trifluoroacetic acid. This research is significant in understanding the environmental impact and the role of substituents and pH in these processes (Ellis & Mabury, 2000).

Grafting on Surfaces

4-Nitrophenyl groups, including those from 4-nitrophenyl trifluoroacetate, have been grafted onto carbon and metallic surfaces without electrochemical induction. This finding has potential applications in material science and surface chemistry (Adenier et al., 2005).

Analytical Chemistry Applications

In analytical chemistry, 4-nitrophenyl trifluoroacetate has been utilized as a derivatizing agent for amino acids, demonstrating its utility in chromatographic separation and analysis (Péter, Péter, & Fülöp, 1999).

Fluorescence Studies

Research into acid-responsive fluorescent compounds has involved the use of nitro-group-substituted compounds, including those with a 4-nitrophenyl structure derived from 4-nitrophenyl trifluoroacetate. These studies are important for developing new fluorescent materials (Tateno et al., 2014).

Safety And Hazards

4-Nitrophenyl trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .

properties

IUPAC Name

(4-nitrophenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOIBTLTZWOAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060960
Record name Acetic acid, trifluoro-, 4-nitrophenyl ester
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Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl trifluoroacetate

CAS RN

658-78-6
Record name Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester
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Record name 4-Nitrophenyl trifluoroacetate
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Record name 4-Nitrophenyl trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester
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Record name Acetic acid, trifluoro-, 4-nitrophenyl ester
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Record name 4-nitrophenyl trifluoroacetate
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Record name 4-NITROPHENYL TRIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1988 - pubs.rsc.org
… The imidazolysis of 4- nitrophenyl trifluoroacetate has been investigated in aqueous acetonitrile containing 0.56 mol dm-3 of water. The reaction is found to be general base-catalysed …
Number of citations: 1 pubs.rsc.org
OA El Seoud, F Siviero - Journal of physical organic chemistry, 2006 - Wiley Online Library
… The latter calculation is based on b ž0.59, calculated for general base-catalyzed hydrolysis of 4-nitrophenyl trifluoroacetate in 0.56 mol Lā1 water in acetonitrile.The fact that the …
Number of citations: 26 onlinelibrary.wiley.com
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1995 - pubs.rsc.org
… the general basecatalysed hydrolysis of 4-nitrophenyl trifluoroacetate by imidazole (Scheme 1) is … second-order in imidazole also for 4-nitrophenyl trifluoroacetate in acetonitrile and in …
Number of citations: 47 pubs.rsc.org
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1986 - pubs.rsc.org
… A linear correlation with a slope of 3.4 is found between log kobs and log [ H,O] for the hydrolysis of 4-nitrophenyl trifluoroacetate. This indicates the incorporation of several water …
Number of citations: 16 pubs.rsc.org
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1987 - pubs.rsc.org
… The activation parameters AHt and ASx derived for the reactions of pyridine and imidazole with 4-nitrophenyl trifluoroacetate and for the reaction of imidazole with 4-nitrophenyl acetate …
Number of citations: 60 pubs.rsc.org
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1995 - pubs.rsc.org
… 1, a value of 500 can be evaluated for the ratio kob,(4-nitrophenyl trifluoroacetate)/k,,, (4-NPO). Thus … attack than is the carbonyl carbon of 4-nitrophenyl trifluoroacetate (kN in Scheme 5). …
Number of citations: 41 pubs.rsc.org
H Neuvonen - Journal of the Chemical Society, Perkin Transactions 2, 1987 - pubs.rsc.org
… For 4-nitrophenyl trifluoroacetate there occurs a minimum in AH: at xMeCN = 0.92 and possibly also in AS* around xMeCN = 0.95. For 2,4-dinitrophenyl trifluoroacetate the experimental …
Number of citations: 5 pubs.rsc.org
F Orhan, M Senturk, M Genisel - … and Physiology Part C: Toxicology & …, 2022 - Elsevier
… , 4-nitrophenyl sulphate and 4-nitrophenyl trifluoroacetate. 4-nitrophenyl acetate was prepared … 4-nitrophenyl trifluoroacetate was prepared at a concentration of 3 mM and measurement …
Number of citations: 1 www.sciencedirect.com
K Nagayama, I Shimizu, A Yamamoto - Bulletin of the Chemical …, 1999 - journal.csj.jp
… Phenyl trifluoroacetate (Tokyo Kasei Kogyo Co.) and 4-nitrophenyl trifluoroacetate (Aldrich) were commercial products, and other trifluoroacetic acid esters were synthesized by the …
Number of citations: 55 www.journal.csj.jp
G Jiang, J Liu, Z Wang, J Ma - Advanced Functional Materials, 2023 - Wiley Online Library
… In this work, a non-flammable electrolyte (1.5ám LiTFSI in propylene carbonate (PC)/TEP 4:1 by vol.) with 4-nitrophenyl trifluoroacetate (TFANP) as the additive was designed for stable …
Number of citations: 4 onlinelibrary.wiley.com

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